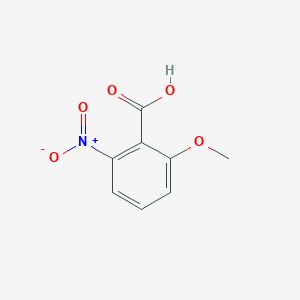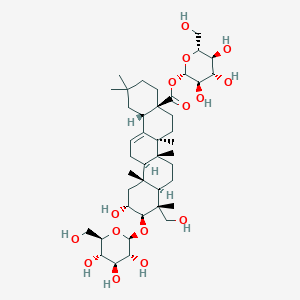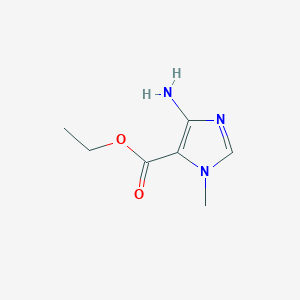
Demethylcephalotaxinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 10086100 is a natural product found in Cephalotaxus sinensis, Cephalotaxus mannii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cephalotaxus Alkaloids Research
- Demethylcephalotaxinone, along with other Cephalotaxus alkaloids like cephalotaxine and drupacine, has been isolated from Cephalotaxus fortune Hook. f. These compounds have unique structural features that contribute to their potential pharmacological properties (Li et al., 2015).
Synthesis Studies
- A gold(I)-catalyzed cascade reaction involving cyclization and rearrangement has been utilized for synthesizing cephalotaxine, where demethylcephalotaxinone was obtained in a study, highlighting its importance in complex chemical synthesis (Sakai et al., 2021).
Drug Discovery and Development
- Demethylcephalotaxinone is part of ongoing research in drug discovery, especially in the field of medicinal plants. The study of natural compounds like demethylcephalotaxinone has led to new drug leads against various pharmacological targets (Balunas & Kinghorn, 2005).
Epigenetic Treatments
- Compounds like demethylcephalotaxinone are being researched for their potential in epigenetic treatments of diseases such as hematopoietic malignancies, where they could act as demethylating agents (Claus et al., 2005).
Anticancer Research
- There's ongoing research into the effects of demethylating agents like demethylcephalotaxinone on clinical response, methylation, and immune system in solid tumors. This line of research is crucial for understanding the potential of demethylcephalotaxinone in cancer therapy (Linnekamp et al., 2017).
Propiedades
Nombre del producto |
Demethylcephalotaxinone |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one |
InChI |
InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1 |
Clave InChI |
FDWVASNYLQYPMN-KRWDZBQOSA-N |
SMILES isomérico |
C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
SMILES canónico |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)



